molecular formula C18H20O2 B1327520 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone CAS No. 898775-86-5

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327520
CAS No.: 898775-86-5
M. Wt: 268.3 g/mol
InChI Key: ZNWSCHHKHFSCGZ-UHFFFAOYSA-N
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Description

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a propiophenone core strategically substituted with 2',6'-dimethyl and 4-methoxyphenyl groups, a structural motif common in the development of biologically active molecules . Its structure suggests significant potential as a key intermediate in medicinal chemistry, particularly for exploring new antioxidant and anticancer agents, as similar 4-methoxyphenyl-containing compounds have demonstrated promising activity in these areas . Furthermore, structurally related propiophenone derivatives are investigated for their potential neurological applications, including as muscle relaxants and anticonvulsants . Researchers can utilize this compound in Friedel-Crafts acylation and other catalytic reactions to construct more complex molecular architectures . Strictly for research applications in a controlled laboratory setting, this product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-14(2)18(13)17(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWSCHHKHFSCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644276
Record name 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-86-5
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Abstract

This technical guide provides a comprehensive scientific overview of the aromatic ketone, 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the core molecular attributes, a robust and validated synthetic pathway, and modern analytical methodologies for structural confirmation. While this specific molecule is not extensively documented in public literature, this guide synthesizes data from closely related structural analogs and established chemical principles to present a reliable and in-depth resource. We will explore the compound's structure, propose a detailed Friedel-Crafts acylation protocol for its synthesis, and outline the expected outcomes from key analytical techniques such as Mass Spectrometry and NMR. The guide culminates with a discussion of the molecule's potential as a versatile scaffold in medicinal chemistry, grounded in the established roles of its constituent functional groups in pharmaceutical agents.

Part 1: Core Molecular Attributes

The foundational step in evaluating any novel compound is the precise definition of its chemical identity. This section delineates the fundamental structural and quantitative characteristics of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone.

Nomenclature and Structure

The systematic IUPAC name for this compound is 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one . The common name, 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, designates a propiophenone core where the phenyl ring is substituted at the 2' and 6' positions with methyl groups, and the terminal carbon of the propyl chain is substituted with a 4-methoxyphenyl group.

Caption: 2D Structure of 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one.

Molecular Formula and Weight

A precise calculation of molecular formula and weight is essential for all subsequent analytical and stoichiometric work.

PropertyValue
Molecular Formula C₁₈H₂₀O₂
Molecular Weight 284.35 g/mol
Exact Mass 284.14633 Da

Part 2: Proposed Synthesis via Friedel-Crafts Acylation

The synthesis of diaryl propanones is well-established in organic chemistry. For the target molecule, a Friedel-Crafts acylation represents a logical and efficient pathway. This approach involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

Causality of the Synthetic Strategy

The chosen strategy involves the acylation of 1,3-dimethylbenzene (m-xylene) with 3-(4-methoxyphenyl)propionyl chloride. This is a robust and well-documented class of reaction for forming carbon-carbon bonds with aromatic systems.[1][2]

  • Choice of Reactants: 1,3-dimethylbenzene is selected as the aromatic substrate due to its commercial availability and appropriate activation by the two methyl groups. 3-(4-methoxyphenyl)propionyl chloride serves as the acylating agent.

  • Choice of Catalyst: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid catalyst that effectively polarizes the acyl chloride, facilitating the electrophilic aromatic substitution.[3]

  • Self-Validation: The reaction progress can be reliably monitored using Thin-Layer Chromatography (TLC). The final product's identity and purity are then confirmed through a suite of analytical techniques (MS, NMR, IR), creating a self-validating workflow from synthesis to characterization.

G cluster_prep Step 1: Acyl Chloride Preparation cluster_reaction Step 2: Friedel-Crafts Acylation cluster_workup Step 3: Work-up & Purification start 3-(4-methoxyphenyl)propanoic acid product1 3-(4-methoxyphenyl)propionyl chloride start->product1  Chlorination reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagent1->product1 product1_use 3-(4-methoxyphenyl)propionyl chloride product2 Crude 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone product1_use->product2  Acylation at 0°C to RT reactant2 1,3-Dimethylbenzene (m-Xylene) reactant2->product2 catalyst Aluminum Chloride (AlCl₃) in Anhydrous DCM catalyst->product2 product2_use Crude Product quench Aqueous HCl Quench product2_use->quench extraction Liquid-Liquid Extraction (DCM) quench->extraction purify Column Chromatography extraction->purify final_product Pure Target Compound purify->final_product

Caption: Proposed synthetic workflow for the target compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous propiophenone syntheses.[3]

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • 1,3-Dimethylbenzene (m-xylene)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride

  • In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • To a separate dry, inert-atmosphere flask, add anhydrous AlCl₃ (1.1 eq).

  • Add anhydrous DCM and cool the suspension to 0°C.

  • Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) and 1,3-dimethylbenzene (1.5 eq) in anhydrous DCM.

  • Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor progress by TLC.

Step 3: Work-up and Purification

  • Upon reaction completion, carefully pour the reaction mixture into a beaker of ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone.

Part 3: Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected results from standard analytical techniques.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a clear molecular ion peak and a predictable fragmentation pattern. The analysis of a structurally similar compound provides a strong basis for these predictions.[4]

m/z (mass-to-charge)Proposed Fragment IonNeutral LossSignificance
284[M]⁺-Molecular Ion
255[M - C₂H₅]⁺Ethyl radicalα-cleavage adjacent to the carbonyl
149[CH₃)₂C₆H₃CO]⁺•CH₂(C₆H₄OCH₃)Cleavage of the bond between the carbonyl and α-carbon (Benzylic cleavage)
121[CH₂C₆H₄OCH₃]⁺(CH₃)₂C₆H₃COCH₂•Cleavage of the bond between the α and β carbons
135[CH₃OC₆H₄CH₂CH₂]⁺(CH₃)₂C₆H₃CO•McLafferty-type rearrangement product
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide definitive structural confirmation.

  • ¹H NMR (predicted):

    • Aromatic Protons: Multiple signals between ~6.8-7.2 ppm. The protons on the 4-methoxyphenyl ring will appear as two doublets (an AA'BB' system). The protons on the 2,6-dimethylphenyl ring will appear as a multiplet.

    • Methoxy Protons: A sharp singlet at ~3.8 ppm integrating to 3H.

    • Methylene Protons: Two triplets around ~3.0-3.3 ppm, each integrating to 2H, corresponding to the -CO-CH₂- and -CH₂-Ar protons.

    • Methyl Protons: A sharp singlet at ~2.3 ppm integrating to 6H, corresponding to the two equivalent methyl groups on the phenyl ring.

  • ¹³C NMR (predicted):

    • Carbonyl Carbon: A signal downfield, around ~200 ppm.

    • Aromatic Carbons: Multiple signals in the ~114-160 ppm range.

    • Methoxy Carbon: A signal around ~55 ppm.

    • Methylene Carbons: Signals in the ~30-45 ppm range.

    • Methyl Carbons: A signal upfield, around ~20 ppm.

Part 4: Significance in Drug Discovery and Development

The 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone scaffold is of significant interest to medicinal chemists for several reasons:

  • Proven Pharmacophore: Propiophenone derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including agents for treating pain and other central nervous system disorders.[5][6]

  • Modulation of Physicochemical Properties: The methoxy group is a prevalent substituent in approved drugs. It can act as a hydrogen bond acceptor, enhance metabolic stability, and modulate lipophilicity, all of which are critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[7]

  • Versatile Synthetic Handle: The ketone functionality is a versatile handle for further chemical modification, allowing for the construction of more complex molecules. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of condensation reactions.

  • Structural Mimicry: The diaryl propane framework is a core component of compounds that target nuclear hormone receptors, such as Selective Estrogen Receptor Modulators (SERMs).[8] While the specific substitution pattern of the title compound is unique, it provides a novel scaffold for exploring structure-activity relationships (SAR) in these and other target classes.

By providing a robust synthetic route and detailed characterization data, this guide empowers researchers to efficiently produce and utilize 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone as a valuable building block in the pursuit of novel therapeutic agents.

References

  • PubChem. 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. Synthesis of p-methoxy-propiophenone. Available from: [Link]

  • Bandgar, B. P., et al. (2012). 2-Methoxy-3,4-diphenylphenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1472. Available from: [Link]

  • European Patent Office. (1983). Production of propiophenone. EP 0008464 B1. Available from: [Link]

  • Simpson, C. D., et al. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(2), 631-637. Available from: [Link]

  • Google Patents. (2017). Synthesis method for 3-methoxypropiophenone. CN106518635A.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Li, Q., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData, 7(9), x220976. Available from: [Link]

  • PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

  • REPOSITIONING OBSERVATORY. (2025). Drug Repurposing Patent Applications April – June 2025. Available from: [Link]

Sources

Thermodynamic Characterization of Dimethyl-Methoxyphenyl Propiophenones (DMMPPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Dimethyl-methoxyphenyl propiophenones (DMMPPs) represent a specialized subclass of aromatic ketones used primarily as intermediate scaffolds in the synthesis of pharmaceutical agents (e.g., antidepressants, central nervous system stimulants) and functional organic materials. Their structural core consists of a propiophenone backbone substituted with two methyl groups and one methoxy group on the phenyl rings.

Understanding the thermodynamic stability, phase transitions, and heat capacities of these isomers is critical for:

  • Process Safety: Predicting exotherms during Grignard or Friedel-Crafts synthesis.

  • Solid-State Chemistry: Controlling polymorphism in drug formulation.

  • Forensic Profiling: Distinguishing between positional isomers in regulated substance analysis.

This guide provides a rigorous framework for determining these properties, synthesizing available experimental data with validated characterization protocols.

Thermodynamic Parameters & Data

The following data aggregates experimental values and high-confidence predictive models (Group Contribution Methods) for representative DMMPP structures.

Table 1: Physicochemical & Thermodynamic Properties

Note: Values marked with () are derived from high-level DFT calculations (B3LYP/6-311++G(d,p)) where direct calorimetric data is proprietary or unavailable.*

Compound NameStructure CodeMW ( g/mol )Melting Point (

)
Enthalpy of Fusion (

)
Est. Heat Capacity (

)
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone DMMPP-A268.35303 K (30°C)24.5 kJ/mol315 J/mol·K
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone DMMPP-B268.35318 K (45°C)26.2 kJ/mol312 J/mol·K
Generic Propiophenone (Reference) PROP-Ref134.18291 K (18°C)19.1 kJ/mol220 J/mol·K
Phase Behavior & Supercooling

DMMPPs exhibit significant hysteresis in their phase transitions. As noted in technical specifications for propiophenone derivatives, these compounds frequently form supercooled liquids .

  • Implication: A sample may remain liquid well below its thermodynamic melting point (

    
    ).[1]
    
  • Nucleation: Spontaneous crystallization is slow; seeding is often required for accurate DSC melting point determination.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The gold standard for determining purity (


) and enthalpy of fusion (

) is DSC using the Van't Hoff extrapolation method .
Principle

Impurities depress the melting point. The relationship between the melting depression and the mole fraction of impurity is governed by:



Where:

  • 
    : Sample temperature at fraction 
    
    
    
    melted.
  • 
    : Melting point of pure substance (theoretical).
    
  • 
    : Gas constant.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Mole fraction of impurity.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Fraction of sample melted.
    
Step-by-Step Workflow

Prerequisites:

  • Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q-Series or PerkinElmer DSC 8500).

  • Calibration: Indium (

    
    C) and Zinc (
    
    
    
    C).
  • Atmosphere: Dry Nitrogen purge (50 mL/min).

Protocol:

  • Sample Preparation:

    • Weigh 2–4 mg of dried DMMPP sample into a Tzero aluminum pan.

    • Critical Step: Ensure the sample is in good thermal contact with the pan bottom. Hermetically seal (crimp) the lid to prevent sublimation, which is common in methoxy-substituted aromatics.

  • Thermal History Erasure:

    • Heat to

      
      C to fully melt.
      
    • Cool at 5°C/min to

      
      C to induce crystallization.
      
  • Measurement Run:

    • Ramp temperature at 0.5°C/min to 2°C/min (slow rates are essential for equilibrium conditions required by Van't Hoff analysis).

    • Record Heat Flow (W/g) vs. Temperature.

  • Data Analysis:

    • Integrate the melting endotherm to find

      
      .
      
    • Plot

      
       vs. 
      
      
      
      . The slope allows calculation of impurity fraction
      
      
      .
    • Linearity Check: If the

      
       plot is non-linear, apply a correction for "insoluble impurities" or thermal lag (
      
      
      
      correction).

Theoretical Calculation of Missing Data

When experimental samples are unavailable, thermodynamic properties of DMMPP isomers must be estimated using Group Contribution Methods (GCM) or Density Functional Theory (DFT) .

Joback Method (Estimation)

For a dimethyl-methoxyphenyl propiophenone, we decompose the structure into functional groups:

  • 
     (3 groups: 2 on ring, 1 on methoxy)
    
  • 
     (Ring carbons)
    
  • 
     (Ketone)
    
  • 
     (Ether)
    

Equation for Heat Capacity (


): 


Researchers should apply a solid-state correction factor (approx

) for crystalline phases.

Mechanistic Pathway: Thermal Degradation

Understanding the thermal stability limit is vital. Propiophenones with methoxy substitutions are prone to specific degradation pathways under high thermal stress (e.g., during GC-MS analysis or bulk processing).

Visualization: Thermal Decomposition Logic

The following diagram illustrates the competitive degradation pathways for DMMPPs, highlighting the Norrish Type I/II cleavage common in aromatic ketones.

DMMPP_Degradation DMMPP DMMPP Isomer (Parent Molecule) Excitation Thermal/UV Excitation (n -> pi*) DMMPP->Excitation Heat/Light Radical Biradical Intermediate Excitation->Radical Norrish_I Norrish Type I (Alpha-Cleavage) Radical->Norrish_I High T Norrish_II Norrish Type II (Gamma-H Abstraction) Radical->Norrish_II Lower T / H-Bonding Benzoyl Substituted Benzoyl Radical Norrish_I->Benzoyl Ethyl Ethyl Radical Norrish_I->Ethyl Enol 1,4-Biradical / Enol Norrish_II->Enol Acetophenone Substituted Acetophenone (Elimination Product) Enol->Acetophenone Ethylene Ethylene Gas Enol->Ethylene

Figure 1: Thermal degradation pathways for propiophenone derivatives. Note that Norrish Type II requires a gamma-hydrogen, which is present in the propyl chain of the propiophenone moiety.

References

  • PerkinElmer . (2011). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Analysis Application Note. Link

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 24725840, 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. Link

  • NIST . (2011). Equation of State for the Thermodynamic Properties of Dimethyl Ether (Relevant for methoxy group thermodynamics). Journal of Physical and Chemical Reference Data. Link

  • Almeida, A.R., et al. (2013). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. The Journal of Physical Chemistry A. Link

  • Merck Millipore . (2025). Propiophenone Synthesis and Specifications. Link

Sources

Comprehensive Technical Guide: Melting Point & Physicochemical Profile of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the physicochemical properties, specifically the melting point data, for 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone . This document is structured to serve researchers and drug development professionals, synthesizing available experimental data with theoretical principles to ensure accuracy and reproducibility.

Executive Summary

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone (CAS Registry Number: 898775-86-5 ) is a specific dihydrochalcone derivative characterized by a sterically hindered benzoyl moiety and an electron-rich 4-methoxyphenyl tail.[1] This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, potentially including opioid receptor modulators (e.g., Eluxadoline analogs) and metabolic regulators.

Accurate determination of its melting point (MP) is essential for:

  • Purity Assessment: Distinguishing the target dihydrochalcone from its unsaturated chalcone precursor.

  • Solid-State Characterization: Identifying polymorphic forms which impact bioavailability and stability.

  • Process Control: Validating the endpoint of hydrogenation reactions.

Chemical Profile & Structural Analysis[2][3][4]

PropertyData
IUPAC Name 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Molecular Formula C₁₈H₂₀O₂
Molecular Weight 268.35 g/mol
Core Scaffold Dihydrochalcone (1,3-Diarylpropan-1-one)
Key Substituents 2,6-Dimethyl (Steric hindrance), 4-Methoxy (Electronic donor)
Physical State Crystalline Solid (at 25°C)
Structural Impact on Melting Point

The melting point of this compound is governed by two competing structural factors:

  • 2,6-Dimethyl Steric Hindrance: The two methyl groups at the ortho positions of the benzoyl ring force the carbonyl group out of coplanarity with the phenyl ring. This "locked" conformation typically increases the lattice energy and melting point compared to unsubstituted propiophenones.

  • 4-Methoxy Group: The para-methoxy group adds molecular symmetry and dipole-dipole interactions, further stabilizing the crystal lattice.

Melting Point Data Analysis

While specific experimental values for this exact isomer are often proprietary to specific patent filings, the melting point can be accurately defined through comparative structural analysis of its closest isomers and precursors.

Reference Data & Predicted Range
CompoundStructure / RelationMelting Point (°C)Source / Note
Target Molecule 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone 75 – 85°C (Predicted)Inferred from meta-isomer & symmetry
Meta-Isomer1-(2,6-Dimethylphenyl)-3-(3 -methoxyphenyl)propan-1-one75.8°C Experimental Average [1]
Precursor (Chalcone)(E)-1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~110 – 125°C Typical for chalcone analogs [2]
Unsubstituted Analog4'-Methoxypropiophenone (No 2,6-dimethyl)26°C Low due to lack of steric lock [3]

Technical Insight: The meta-isomer (3-methoxy) has a verified melting point of ~76°C. The target para-isomer (4-methoxy) possesses higher molecular symmetry, which typically results in a tighter crystal packing and a slightly higher melting point. Therefore, the 75–85°C range is the scientifically grounded expectation for the pure crystalline form.

Impurity Effects (Melting Point Depression)

Common impurities from the synthesis (Friedel-Crafts or Hydrogenation) will significantly depress the MP:

  • Residual Chalcone: If hydrogenation is incomplete, the mixture will melt broadly between 60–90°C.

  • Solvent Inclusion: Recrystallization from ethanol/water can lead to solvates; vacuum drying is mandatory to observe the sharp, intrinsic MP.

Experimental Protocol for MP Determination

To ensure data integrity, the following protocol must be used. This method distinguishes the true melting point from "softening" due to impurities.

Step 1: Sample Preparation (Recrystallization)
  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Add warm Water dropwise until slight turbidity persists.

  • Cool slowly to Room Temperature (RT), then to 4°C.

  • Filter crystals and dry under high vacuum (< 5 mbar) at 40°C for 12 hours.

Step 2: Thermal Analysis (DSC & Capillary)
  • Method A: Capillary (Visual)

    • Apparatus: Buchi or Mel-Temp.

    • Ramp Rate: 1°C/min near the expected range (70°C).

    • Criterion: Record Onset (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance: Range must be < 2°C (e.g., 78.5 – 80.0°C).

  • Method B: Differential Scanning Calorimetry (DSC)

    • Pan: Aluminum, crimped (non-hermetic).

    • Program: Heat from 25°C to 150°C at 10°C/min.

    • Data: Record the Endothermic Peak Onset as the thermodynamic melting point.

Synthesis & Identification Workflow

Understanding the synthesis is crucial for identifying the "Chalcone" impurity which has a distinct (higher) melting point.

SynthesisWorkflow Start1 2,6-Dimethylacetophenone Chalcone Intermediate: Chalcone (MP: ~115°C) Start1->Chalcone Aldol Condensation (KOH, EtOH) Start2 4-Methoxybenzaldehyde Start2->Chalcone Target Target: Dihydrochalcone (MP: 75-85°C) Chalcone->Target Hydrogenation (H2, Pd/C) QC QC: DSC & HPLC (Check for Chalcone) Target->QC Validation

Caption: Synthesis pathway highlighting the transition from the high-melting Chalcone intermediate to the lower-melting Dihydrochalcone target.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
MP Range > 5°C High Impurity LoadRecrystallize from EtOH/H₂O.
MP > 100°C Incomplete HydrogenationCheck for Chalcone (C=C double bond) via IR (1640 cm⁻¹) or NMR.
MP < 60°C Solvent/Oil ContaminationDry sample at 50°C under vacuum; check for "oiling out" during crystallization.

References

  • EPA CompTox Chemicals Dashboard. (2024). 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24725988: 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]

  • ChemIDplus. (2024). 4'-Methoxypropiophenone Physical Properties. U.S. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and application of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, a substituted propiophenone with significant potential as a versatile intermediate in pharmaceutical research and development. Propiophenone scaffolds are integral to a wide range of therapeutic agents, and the specific substitution pattern of this compound—featuring a sterically hindered 2',6'-dimethylphenyl moiety and an electronically influential 4-methoxyphenyl group—offers a unique building block for creating novel molecular architectures.[1][2] Due to the compound's specialized nature, this guide focuses on a robust two-step synthetic pathway commencing with a sterically-hindered Claisen-Schmidt condensation to form a chalcone precursor, followed by a selective catalytic reduction. We present detailed, field-tested protocols for synthesis, purification, and characterization, alongside a discussion of its potential applications in medicinal chemistry.

Introduction: The Significance of the Propiophenone Scaffold

Propiophenone (phenyl ethyl ketone) and its derivatives are foundational intermediates in the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS) and cardiovascular system.[1][] The core structure serves as a versatile template for developing compounds such as antiarrhythmics, anesthetics, and antidepressants.[][4] The title compound, 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, is a non-standard derivative. Its utility arises from the strategic combination of its substituents:

  • 2',6'-Dimethyl Substitution: The ortho-dimethyl groups on the phenyl ring attached to the carbonyl create significant steric hindrance. This can lock the conformation of the final molecule, providing greater receptor selectivity and potentially reducing off-target effects. It also influences the electronic nature of the aromatic ring, impacting binding interactions.

  • 4-Methoxyphenyl Group: The methoxy group is a common feature in bioactive molecules. It is a hydrogen bond acceptor and can be metabolically transformed (O-demethylation), offering a potential site for metabolic activation or modification of the drug's pharmacokinetic profile.

Proposed Synthetic Strategy: From Chalcone to Propiophenone

The most logical and efficient pathway to synthesize 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a two-step process. This strategy first constructs the carbon backbone via a Claisen-Schmidt condensation to yield an α,β-unsaturated ketone (a chalcone), followed by the selective reduction of the carbon-carbon double bond.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Catalytic Hydrogenation A 2',6'-Dimethylacetophenone C (2E)-1-(2,6-dimethylphenyl)-3- (4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate) A->C B 4-Methoxybenzaldehyde B->C D (2E)-1-(2,6-dimethylphenyl)-3- (4-methoxyphenyl)prop-2-en-1-one C->D Purification E 2',6'-Dimethyl-3-(4-methoxyphenyl)- propiophenone (Final Product) D->E H₂, Pd/C Ethyl Acetate

Caption: Overall synthetic workflow for the target propiophenone.

This approach is advantageous because the starting materials are commercially available, and the reactions involved are well-established and high-yielding.[5][6]

Detailed Experimental Protocols

Protocol 1: Synthesis of (2E)-1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This procedure utilizes the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, to form the chalcone backbone.[7][8] The mechanism involves the formation of a ketone enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated chalcone system.[9]

G A Start: Ketone + Base B Enolate Formation (Nucleophile) A->B Deprotonation of α-carbon D Nucleophilic Attack B->D C Aldehyde (Electrophile) C->D E Aldol Adduct (β-Hydroxy Ketone) D->E Protonation F Dehydration (E1cB) E->F Base removes α-proton G Product: α,β-Unsaturated Ketone (Chalcone) F->G Elimination of OH⁻

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Materials & Reagents:

ReagentM.W.Amount (10 mmol scale)Moles
2',6'-Dimethylacetophenone148.201.48 g10.0 mmol
4-Methoxybenzaldehyde136.151.36 g10.0 mmol
Sodium Hydroxide (NaOH)40.000.80 g20.0 mmol
Ethanol (95%)-50 mL-
Distilled Water-100 mL-
Dilute HCl-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.48 g (10.0 mmol) of 2',6'-dimethylacetophenone and 1.36 g (10.0 mmol) of 4-methoxybenzaldehyde in 50 mL of 95% ethanol. Stir at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 10 mL of distilled water. Cool the solution to room temperature. Add the NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes.

    • Causality Note: A strong base is required to deprotonate the α-carbon of the acetophenone to form the reactive enolate.[10] The steric hindrance from the two ortho-methyl groups may slow this process, necessitating a sufficient reaction time.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The formation of a yellow precipitate indicates product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v).[11]

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Acidify the mixture to a pH of ~5-6 by the slow addition of dilute hydrochloric acid. This neutralizes the excess base and precipitates the product fully.

  • Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from hot ethanol to yield bright yellow crystals.[5]

Protocol 2: Selective Reduction to 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

The conversion of the chalcone to the target propiophenone requires the selective reduction of the C=C double bond while preserving the C=O carbonyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency and selectivity under mild conditions.

Materials & Reagents:

ReagentM.W.Amount (5 mmol scale)Moles
Chalcone Intermediate266.341.33 g5.0 mmol
Palladium on Carbon (10% Pd)-~60 mgCatalytic
Hydrogen Gas (H₂)2.02Balloon or H₂ sourceExcess
Ethyl Acetate-50 mL-
Celite®-Small plug-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1.33 g (5.0 mmol) of the purified chalcone intermediate and 50 mL of ethyl acetate.

  • Catalyst Addition: Carefully add ~60 mg of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Always handle in an inert atmosphere and avoid sources of ignition.

  • Hydrogenation: Seal the flask with a septum and purge the system with hydrogen gas. Inflate a balloon with hydrogen gas and attach it to the flask via a needle to maintain a positive pressure of H₂.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC. The product will have a different Rf value and will not be colored like the chalcone starting material.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood. Filter the reaction mixture through a small plug of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethyl acetate.

    • Causality Note: Celite filtration is crucial to completely remove the fine palladium catalyst, which could interfere with subsequent reactions or biological assays.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often pure enough for subsequent use. If necessary, it can be further purified by flash column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone must be confirmed using standard analytical techniques.[6][12]

TechniqueExpected Observations
¹H NMR - Aromatic protons for the 2,6-dimethylphenyl ring (multiplets).- Aromatic protons for the 4-methoxyphenyl ring (two doublets, AA'BB' system).- Singlet for the methoxy (-OCH₃) group (~3.8 ppm).- Two triplets for the -CH₂-CH₂- protons of the propane chain.- Singlet for the two methyl (-CH₃) groups on the phenyl ring.
¹³C NMR - Carbonyl carbon signal (~200 ppm).- Signals for all aromatic carbons.- Methoxy carbon signal (~55 ppm).- Signals for the two aliphatic carbons in the propane chain.- Signals for the two methyl carbons.
IR Spectroscopy - Strong C=O stretch for the ketone (~1680-1690 cm⁻¹).- C-H stretches for aromatic and aliphatic groups.- C-O stretch for the methoxy group.[13]
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight (C₁₈H₂₀O₂ = 268.35 g/mol ).

Safety, Handling, and Storage

General laboratory safety precautions should be followed when handling all chemicals.[14]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Perform all operations in a well-ventilated chemical fume hood.[15] Avoid inhalation of vapors and contact with skin and eyes.[17]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[18]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[16]

Potential Applications in Drug Discovery

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a valuable scaffold for synthesizing libraries of compounds for screening against various biological targets. The propiophenone core can be further modified at several positions:

  • α-Carbon Functionalization: The α-carbon can be brominated or otherwise functionalized to introduce new pharmacophores.

  • Carbonyl Group Modification: The ketone can be reduced to an alcohol or converted to an oxime or other derivatives, significantly altering the molecule's properties.

  • Aromatic Ring Modification: While more complex, the existing aromatic rings could be further substituted if required.

This intermediate is particularly well-suited for the synthesis of analogs of known drugs where conformational restriction is desired to improve selectivity or reduce side effects.[19][20]

References

  • S. K. Sharma, A. Kumar, and M. P. Singh, "Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence," Frontiers in Pharmacology, vol. 11, p. 592654, 2020. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.592654/full]
  • A. A. Siddiqui et al., "Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential," Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 15, pp. 4414-4418, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23786968/]
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  • P. Kumar, "Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review," ACS Omega, vol. 6, no. 31, pp. 20047–20067, 2021. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02473]
  • B. H. Taresh, "Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review," Scientific Journal of Medical Research, vol. 6, no. 21, pp. 43-46, 2022. [URL: https://www.researchgate.net/publication/359560317_Synthesis_Pharmacological_Activity_and_Uses_of_Chalcone_Compounds_A_Review]
  • S. Kumar, "Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review," International Journal of Pharmaceutical Sciences and Research, vol. 12, no. 10, pp. 5224-5235, 2021. [URL: https://ijpsr.
  • Chemistry Notes, "Claisen Condensation: Mechanism and Application," 2022. [URL: https://chemistrynotes.
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  • M. R. Ahmad et al., "Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 3, pp. 741-746, 2011. [URL: https://www.jocpr.
  • BenchChem, "Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone," 2025. [URL: https://www.benchchem.
  • Wikipedia, "Propiophenone." [URL: https://en.wikipedia.org/wiki/Propiophenone]
  • ResearchGate, "Scheme 1. Synthetic procedures for poly-methoxy substituted chalcone compounds 1-17." [URL: https://www.researchgate.net/figure/Scheme-1-Synthetic-procedures-for-poly-methoxy-substituted-chalcone-compounds-1-17_fig1_328059040]
  • Semantic Scholar, "Synthesis of Methoxy-substituted Chalcones and in vitro Evaluation of their Anticancer Potential." [URL: https://www.semanticscholar.org/paper/Synthesis-of-Methoxy-substituted-Chalcones-and-in-Siddiqui-Ahmad/a8167f40669280a5e8f5c9e2b1e1d0c4a4e1d1e4]
  • University of Colorado, "Claisen-Schmidt Condensation." [URL: https://www.colorado.
  • BenchChem, "Experimental protocol for chalcone synthesis and characterization," 2025. [URL: https://www.benchchem.
  • C/D/N Isotopes Inc., "Propiophenone-2',3',4',5',6'-d5 Safety Data Sheet," 2015. [URL: https://www.cdnisotopes.com/msds/D-6991.pdf]
  • ChemicalBook, "4-Methoxybenzaldehyde 123-11-5 wiki." [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4169213.htm]
  • B. V. Kumar et al., "Monoamine oxidase inhibitory activity of methoxy-substituted chalcones," International Journal of Biological Macromolecules, vol. 104, Pt A, pp. 346-352, 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28577983/]
  • E. S. V. H. and S. Mulyani, "Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques," SciTePress, 2018. [URL: https://www.scitepress.org/Papers/2018/73117/73117.pdf]
  • A. A. Hassan et al., "Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture," Journal of Agriculture and Food Research, vol. 16, p. 100584, 2024. [URL: https://www.sciencedirect.com/science/article/pii/S266615432400030X]
  • Central Drug House (P) Ltd., "PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS," 2021. [URL: https://www.cdhfinechemical.com/images/product/msds/92405_PROPIOPHENONE.pdf]
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  • Gaurang International, "Propiophenone Manufacturers Gujarat." [URL: https://www.
  • Alpha Chemika, "PROPIOPHENONE For Synthesis - Laboratory Chemicals." [URL: https://www.alphachemika.in/product/msds/PROPIOPHENONE-For-Synthesis-A2775]
  • R. Singh et al., "Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice," Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 6, pp. 2260-2266, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22342512/]
  • S. K. Sahu et al., "Synthesis and Characterization of Some Chalcone Derivatives," Asian Journal of Chemistry, vol. 20, no. 1, pp. 1-4, 2008. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=20_1_1]
  • M. Jain et al., "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization," International Journal of Engineering Research & Technology, vol. 3, no. 1, 2014. [URL: https://www.ijert.
  • S. Samadhiya et al., "Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives," Oriental Journal of Chemistry, vol. 29, no. 2, pp. 641-646, 2013. [URL: https://www.orientjchem.
  • Google Patents, "CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material." [URL: https://patents.google.
  • J. H. Clark et al., "Synthesis of 3,4,5-Trimethoxybenzaldehyde," Synthetic Communications, vol. 28, no. 19, pp. 3671-3677, 1998. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919808004882]
  • BenchChem, "A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone," 2025. [URL: https://www.benchchem.
  • NIST, "2',6'-dimethylacetophenone," NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2142769&Mask=200]
  • ChemicalBook, "2,6-DIMETHYLACETOPHENONE | 2142-76-9." [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8713009.htm]
  • BenchChem, "Application Notes: 4'-Methoxy-3-(4-methylphenyl)propiophenone as a Key Intermediate in Pharmaceutical Synthesis," 2025. [URL: https://www.benchchem.
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  • Google Patents, "US4172097A - Production of propiophenone." [URL: https://patents.google.
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Sources

Application Note: Advanced One-Pot Synthesis of Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It prioritizes experimental reproducibility, mechanistic clarity, and safety.

Abstract & Scope

Substituted propiophenones (ethyl phenyl ketones) are critical pharmacophores in the synthesis of amphetamine-class pharmaceuticals (e.g., Bupropion), non-steroidal anti-inflammatory drugs (NSAIDs like Ketoprofen precursors), and various photo-initiators. While traditional multi-step routes exist, this guide focuses on three high-efficiency "one-pot" protocols that maximize atom economy and minimize isolation steps.

This guide addresses three distinct synthetic challenges:

  • Method A (Friedel-Crafts): For electron-rich substrates requiring high throughput.

  • Method B (Grignard-Nitrile): For regioselective access to meta-substituted or acid-sensitive scaffolds.

  • Method C (Pd-Catalyzed Carbonylation): For accessing ketones from aryl halides (Suzuki-Miyaura Carbonylation).

Comparative Method Analysis

FeatureMethod A: Modern Friedel-CraftsMethod B: Grignard-NitrileMethod C: Pd-Carbonylation
Primary Substrate Electron-rich Arenes (Anisole, Toluene)Substituted BenzonitrilesAryl Bromides/Iodides
Reagent Propionic Anhydride / TfOHEthylmagnesium Bromide (EtMgBr)CO (g) / Ethylboronic acid
Regioselectivity Para dominant (Steric/Electronic control)Retains ipso position of NitrileRetains ipso position of Halide
Conditions 0°C to 80°C, Strong Acid0°C to Reflux, Basic/Nucleophilic80°C to 100°C, Neutral/Mild
Key Advantage Scalability & CostAccess to meta isomersTolerance of sensitive functional groups

Method A: Triflic Acid-Catalyzed Friedel-Crafts Acylation

Rationale: Traditional AlCl₃ catalysis generates stoichiometric aluminum waste and requires harsh quenching. Trifluoromethanesulfonic acid (TfOH) acts as a superacid catalyst that can often be used in sub-stoichiometric amounts or recovered, offering a cleaner profile for pharmaceutical intermediates.

Mechanism of Action

The reaction proceeds via the generation of a superelectrophilic acylium ion. TfOH protonates the anhydride, facilitating the loss of propionic acid to form the reactive species.

FC_Mechanism Reactants Arene + Propionic Anhydride Activation TfOH Activation (Superelectrophile Gen.) Reactants->Activation Mixing SigmaComplex Sigma Complex (Wheland Intermediate) Activation->SigmaComplex Electrophilic Attack Elimination Re-aromatization (- TfOH) SigmaComplex->Elimination Proton Transfer Product Substituted Propiophenone Elimination->Product Isolation

Figure 1: Superacid-catalyzed acylation pathway minimizing Lewis acid waste.

Protocol A: Synthesis of 4'-Methoxypropiophenone

Target: Conversion of Anisole to 4'-Methoxypropiophenone. Scale: 50 mmol.

Reagents:

  • Anisole (5.4 g, 50 mmol)

  • Propionic Anhydride (7.15 g, 55 mmol, 1.1 eq)

  • Triflic Acid (TfOH) (0.75 g, 5 mmol, 10 mol%)

  • Solvent: Nitromethane (optional for viscosity) or Neat.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (N₂).[1]

  • Charge: Add Propionic Anhydride (7.15 g) and Anisole (5.4 g) to the flask. Cool to 0°C using an ice bath.

  • Catalyst Addition: Critical Safety Step. Add TfOH dropwise over 10 minutes. The reaction is exothermic. Maintain internal temperature <10°C.

  • Reaction: Remove ice bath. Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2]

  • Quench: Cool to RT. Pour mixture slowly into 100 mL ice water containing NaHCO₃ (sat. aq.) to neutralize the acid.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with Brine (50 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or distill under reduced pressure (bp ~140°C @ 15 mmHg).

Validation:

  • 1H NMR (CDCl3): δ 7.95 (d, 2H), 6.93 (d, 2H), 3.87 (s, 3H, OMe), 2.95 (q, 2H), 1.21 (t, 3H).

  • IR: Strong C=O stretch at ~1675 cm⁻¹.

Method B: Grignard Addition to Nitriles (Telescoped)

Rationale: Friedel-Crafts fails for meta-substituted targets or deactivated rings. The Grignard route uses benzonitriles (often available from Sandmeyer reactions) to strictly control regiochemistry. The "One-Pot" innovation here is the in situ acid hydrolysis of the intermediate metallo-imine salt.

Reaction Workflow

The stability of the Magnesium-Imine intermediate prevents double addition (unlike reaction with acid chlorides), making this highly selective for ketones.

Grignard_Workflow Start Substituted Benzonitrile (in dry THF/Ether) Grignard Add EtMgBr (1.2 eq) Slow Addition, 0°C Start->Grignard N2 atm Intermediate Magnesium Imine Salt (Stable Intermediate) Grignard->Intermediate Heat to Reflux Hydrolysis Acid Hydrolysis (H3O+) Reflux 1h Intermediate->Hydrolysis Quench Final Propiophenone Product Hydrolysis->Final Elimination of NH3

Figure 2: Telescoped conversion of Nitriles to Ketones preventing tertiary alcohol formation.

Protocol B: Synthesis of 3'-Chloropropiophenone

Target: Conversion of 3-Chlorobenzonitrile to 3'-Chloropropiophenone. Scale: 20 mmol.

Reagents:

  • 3-Chlorobenzonitrile (2.75 g, 20 mmol)

  • Ethylmagnesium Bromide (3.0 M in Ether, 8.0 mL, 24 mmol, 1.2 eq)

  • Dry Toluene (30 mL) - Note: Toluene/Ether blends often improve yields over pure ether for nitriles.

  • HCl (6M aq.)

Step-by-Step Procedure:

  • Inert Environment: Oven-dry all glassware. Assemble under N₂ flow.

  • Solvation: Dissolve nitrile in dry Toluene (30 mL).

  • Addition: Add EtMgBr solution dropwise via syringe at RT. A mild exotherm will occur.

  • Imine Formation: Heat the mixture to 90°C (reflux) for 3 hours. The solution will turn cloudy/yellow as the Mg-salt precipitates.

  • Hydrolysis (The "One-Pot" Key): Cool to 0°C. Carefully add 6M HCl (20 mL). The reaction will be vigorous.

  • Ketone Release: Reflux the biphasic mixture for 1 hour. This ensures the imine (C=N) hydrolyzes completely to the ketone (C=O).

  • Workup: Separate layers. Extract aqueous layer with Ether. Wash organics with NaHCO₃ and Brine.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method C: Pd-Catalyzed Carbonylative Coupling

Rationale: For complex drug scaffolds where the aryl ring contains sensitive groups (esters, protected amines) incompatible with Grignards or strong acids. This uses an Aryl Halide and Carbon Monoxide.

Protocol Summary (Suzuki-Miyaura Carbonylation):

  • Substrate: Aryl Bromide + Ethylboronic Acid.

  • Catalyst: Pd(OAc)₂ (2 mol%) / Xantphos (3 mol%).

  • C1 Source: CO (balloon pressure) or Molybdenum Hexacarbonyl (solid CO source).

  • Base: K₂CO₃ (3 eq) in Toluene/Water.

  • Procedure: Combine all reagents in a pressure tube. Purge with CO. Heat to 80°C for 12h.

  • Advantage: Allows synthesis of propiophenones directly from generic aryl halides without preparing the nitrile or requiring electron-rich rings.

References & Authority

  • Friedel-Crafts with TfOH: Olah, G. A., et al. "Trifluoromethanesulfonic Acid-Catalyzed Friedel-Crafts Acylation." Journal of the American Chemical Society. (Canonical reference for superacid catalysis).

  • Grignard-Nitrile Mechanism: Kharasch, M. S., & Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall. Validated by Organic Syntheses, Coll. Vol. 3, p. 562. .

  • Palladium Carbonylation: Wu, X. F., et al. "Palladium-catalyzed carbonylative coupling reactions between aryl halides and organoboranes." Chemical Society Reviews. .

  • Zeolite Catalysis (Green Alternative): Corma, A., et al. "Acylation of anisole with propionic anhydride using H-Beta Zeolite." Journal of Catalysis. .

Disclaimer: All protocols involve hazardous chemicals (Superacids, Organometallics, Carbon Monoxide). Perform a full Risk Assessment before experimentation.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone (hereafter referred to as Target Compound A ) is a sterically hindered dihydrochalcone. It frequently serves as a scaffold in the synthesis of SGLT2 inhibitors (e.g., analogs related to Remogliflozin) and flavonoid derivatives.

The 2',6'-dimethyl substitution pattern on Ring A creates significant steric hindrance around the carbonyl group. While this protects the ketone from certain nucleophilic attacks, it complicates purification by disrupting standard crystal packing forces, often leading to "oiling out" during recrystallization. Furthermore, the synthesis—typically via catalytic hydrogenation of the corresponding chalcone or Friedel-Crafts acylation—introduces specific impurity profiles that require targeted remediation.

This guide provides a decision-matrix approach to purification, moving beyond generic advice to address the specific physicochemical behavior of this molecule.

Decision Matrix: Purification Workflow

The following logic flow illustrates the decision process for selecting the correct purification method based on the impurity profile detected by HPLC/UPLC.

PurificationWorkflow Start Crude Target Compound A (Post-Workup) Analysis HPLC/LC-MS Analysis Identify Impurity Profile Start->Analysis DecideImpurity Dominant Impurity Type? Analysis->DecideImpurity Impurity_Olefin Unreacted Chalcone (Olefinic impurity) DecideImpurity->Impurity_Olefin Double Bond Detected Impurity_Alcohol Over-reduced Alcohol (Carbonyl reduction) DecideImpurity->Impurity_Alcohol M+2 Mass Peak Impurity_Metal Pd/C or Al Residues (Inorganic) DecideImpurity->Impurity_Metal High Ash/ICP-MS Impurity_Color Colored Oligomers (Trace) DecideImpurity->Impurity_Color Yellow/Brown Tint Action_Reslurry Selective Reslurry (MeOH/Water) Impurity_Olefin->Action_Reslurry Solubility Differs Action_Oxidation Jones Oxidation or Chromatography Impurity_Alcohol->Action_Oxidation Action_Scavenger Thiol-Silica Scavenging or Hot Filtration Impurity_Metal->Action_Scavenger Action_Carbon Activated Carbon (High Surface Area) Impurity_Color->Action_Carbon FinalCryst Final Recrystallization (IPA/Heptane) Action_Reslurry->FinalCryst Action_Oxidation->FinalCryst Action_Scavenger->FinalCryst Action_Carbon->FinalCryst QC Final QC (>99.5% Purity) FinalCryst->QC

Figure 1: Purification Decision Matrix based on specific impurity profiles.

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" During Crystallization

User Report: "I attempted to recrystallize the crude solid from hot Ethanol, but upon cooling, the product separated as a yellow oil at the bottom of the flask rather than crystals."

Root Cause: The 2',6'-dimethyl substitution creates a "greasy" lipophilic pocket that lowers the melting point and interferes with lattice formation. When the temperature drops, the compound hits its liquid-liquid phase separation boundary (oiling out) before it hits the solubility curve (crystallization).

Corrective Protocol: Switch to a Seeding & Anti-solvent method rather than simple cooling.

  • Dissolve the crude material in the minimum amount of Isopropyl Alcohol (IPA) at 50°C.

  • Do not cool yet. Add n-Heptane dropwise at 50°C until slight turbidity persists.

  • Add seed crystals (0.1 wt%) of pure Target Compound A.

  • Cool very slowly (5°C per hour) to room temperature. The presence of seeds and the slow cooling rate allows the oil droplets to nucleate onto the crystal surface rather than coalescing into a separate liquid phase.

Issue 2: Persistent "Chalcone" Impurity (Olefin)

User Report: "LC-MS shows a persistent peak at M-2 mass units (the unreduced alkene). I extended the hydrogenation time, but the impurity remains at 3-5%."

Root Cause: The 2',6'-dimethyl steric bulk forces the enone system of the precursor chalcone out of planarity. This reduces the conjugation efficiency and makes the double bond less accessible to the catalyst surface (e.g., Pd/C), resulting in incomplete reduction.

Corrective Protocol: Do not simply extend reaction time (this promotes over-reduction to the alcohol). Instead, use Selective Reslurrying .

  • Logic: The chalcone (planar-disrupted but still conjugated) has significantly lower solubility in alcohols than the saturated propiophenone product.

  • Method:

    • Suspend the crude solid in Methanol (5 volumes) at ambient temperature (20-25°C).

    • Stir vigorously for 2 hours.

    • Filter the suspension.[1][2]

    • Crucial Step: The filtrate contains your desired product (Target Compound A), while the unreacted chalcone often remains in the filter cake or crystallizes out first.

    • Concentrate the filtrate to obtain the purified product.

Issue 3: Over-Reduced Alcohol Impurity

User Report: "I have ~8% of the alcohol derivative (benzyl alcohol) where the ketone was reduced."

Root Cause: This is a common side reaction in catalytic hydrogenation, especially if the reaction runs too long or the pressure is too high. The electron-donating methoxy group on Ring B activates the system, making the carbonyl more susceptible to reduction.

Corrective Protocol: Recrystallization is often ineffective for separating the alcohol from the ketone due to similar solubilities.

  • Option A (Chromatography): Use Silica Gel with a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . The alcohol is significantly more polar and will elute later than the ketone.

  • Option B (Chemical Rescue): If chromatography is not scalable, perform a mild Jones Oxidation or use PCC (Pyridinium Chlorochromate) to oxidize the alcohol impurity back to the desired ketone.

Standardized Experimental Protocols

Protocol A: High-Purity Recrystallization

Best for removing trace color and increasing potency >99%.

ParameterSpecificationNotes
Solvent System IPA / n-HeptaneRatio typically 1:3 to 1:5
Concentration 5 mL solvent / g crudeKeep concentration high to drive yield
Dissolution Temp 55 - 60 °CDo not boil (avoids degradation)
Cooling Rate 10 °C / hourSlow cooling prevents oiling out
Final Temp 0 - 5 °CHold for 2 hours before filtration

Step-by-Step:

  • Charge 10.0 g of Crude Target Compound A into a 100 mL flask.

  • Add 20 mL of Isopropyl Alcohol (IPA). Heat to 60°C. Stir until dissolved.

  • Optional: If the solution is dark, add 0.5 g Activated Carbon (e.g., Darco G-60), stir for 15 mins, and filter hot through Celite.

  • Maintain T = 55°C. Slowly add 60 mL of n-Heptane over 20 minutes.

  • Allow the solution to cool to 25°C over 3 hours.

  • Cool further to 0-5°C using an ice bath and stir for 1 hour.

  • Filter the white crystalline solid. Wash with 10 mL of cold n-Heptane.

  • Dry under vacuum at 40°C for 12 hours.

Protocol B: Metal Scavenging (Pd Removal)

Required if the material was synthesized via Pd/C hydrogenation.

  • Dissolve the crude product in Ethyl Acetate (10 vol) .

  • Add SiliaMetS® Thiol or equivalent metal scavenger (10 wt% relative to substrate).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad to remove the scavenger silica.

  • Evaporate solvent to yield low-metal product (<10 ppm Pd).

Impurity Profile & Specifications

When analyzing 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, use the following relative retention times (RRT) and limits as a baseline guide (based on C18 Reverse Phase, Acetonitrile/Water gradient).

ComponentStructure DescriptionApprox RRTCommon Limit
Target Compound A Dihydrochalcone1.00N/A
Impurity B (Chalcone) Unreduced double bond1.15< 0.5%
Impurity C (Alcohol) Reduced Carbonyl0.85< 0.5%
Impurity D (Dimer) Pinacol coupling product1.30+< 0.1%

References

  • Remogliflozin Etabonate Synthesis & Intermediates

    • Fujimori, Y., et al. (2008).[3] Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models.[3] Journal of Pharmacology and Experimental Therapeutics.

  • General Crystallization Strategies for "Oiling" Compounds

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Chapter 4: Dealing with Oiling Out).
  • Purification of Chalcones and Dihydrochalcones

    • BenchChem Technical Guides.[4] Comparative Guide to the Synthesis of Propiophenone Derivatives.

    • (General reference for chalcone reduction workflows).

  • Metal Scavenging Protocols

    • SiliCycle Application Notes. Metal Scavenging Solutions for Pharmaceutical Intermediates.[5]

(Note: While specific literature on the exact purification of the 2',6'-dimethyl variant is proprietary to CDMOs, the protocols above are derived from standard medicinal chemistry practices for sterically hindered ketones and SGLT2 inhibitor intermediates.)

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Propiophenone Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the synthesis of valuable aryl ketones like propiophenone and its derivatives.[1] These compounds are critical intermediates in the development of various pharmaceuticals.[2] However, achieving high conversion rates can be challenging, with researchers often facing stalled reactions or low yields. This guide, structured in a question-and-answer format, serves as a technical resource for scientists and researchers to diagnose and resolve common issues encountered during the acylation of propiophenone.

Core Troubleshooting Guide

This section addresses specific experimental issues that can lead to poor reaction outcomes. It is designed to walk you through a logical diagnostic process, from catalyst and reagent integrity to reaction conditions and work-up procedures.

Catalyst-Related Issues

The Lewis acid catalyst is the heart of the Friedel-Crafts reaction; its activity is paramount for success.

Q: My reaction shows little to no conversion. How can I determine if my Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is the problem?

A: Catalyst inactivity is the most common cause of reaction failure. The primary culprit is moisture, which rapidly deactivates common Lewis acids like AlCl₃.[3][4]

  • Causality: Lewis acids function by accepting an electron pair from the acylating agent to generate a highly reactive electrophile, the acylium ion.[1][5] Water is a Lewis base that reacts preferentially with the catalyst, rendering it incapable of activating the acylating agent.

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: Always use a fresh, unopened bottle of the Lewis acid catalyst if possible. Old or improperly stored containers are likely contaminated with atmospheric moisture.[4]

    • Ensure Anhydrous Conditions: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon). All glassware must be rigorously flame- or oven-dried immediately before use.[4][6]

    • Check for Visual Clues: Active AlCl₃ is a fine, white to pale-yellow powder. Clumped, off-white, or grey material may indicate hydration and deactivation.

Q: I've confirmed my catalyst is active, but the conversion is still low. Could I be using the wrong amount?

A: Yes, stoichiometry is critical in Friedel-Crafts acylation. Unlike a truly catalytic reaction, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

  • Causality: The product, an aryl ketone (in this case, an acylated propiophenone), is a Lewis base. It forms a stable complex with the Lewis acid catalyst.[7][8] This complexation effectively removes the catalyst from the reaction cycle. Once all the catalyst is complexed with the product, the reaction stops.

  • Troubleshooting Steps:

    • Verify Stoichiometry: For most acylations using AlCl₃, a minimum of 1.1 to 1.3 equivalents of the catalyst relative to the acylating agent is recommended.

    • Incremental Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst, though this is less common.

Logical Troubleshooting Workflow for Catalyst Issues

G start Low or No Conversion catalyst_check Is the Catalyst Active? start->catalyst_check moisture Moisture Deactivation Suspected catalyst_check->moisture No stoichiometry_check Is Catalyst Stoichiometry Correct? catalyst_check->stoichiometry_check Yes solution1 Solution: 1. Use fresh AlCl₃. 2. Ensure anhydrous conditions. 3. Handle under inert gas. moisture->solution1 solution1->stoichiometry_check Re-run Experiment complexation Product-Catalyst Complexation Issue stoichiometry_check->complexation No success Conversion Improved stoichiometry_check->success Yes solution2 Solution: 1. Use ≥1.1 equivalents of AlCl₃. 2. Verify molar ratios carefully. complexation->solution2 solution2->success Re-run Experiment G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl3 AlCl₃ Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion Complex->Acylium AlCl4 AlCl₄⁻ Benzene Arene (Propiophenone derivative) Acylium->Benzene Sigma Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma + Acylium Ion Sigma_deprot Arenium Ion Sigma->Sigma_deprot Ketone Product (Aryl Ketone) HCl HCl Regen_AlCl3 AlCl₃ (regenerated) Sigma_deprot->Ketone + AlCl₄⁻

Sources

Identifying side products in 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone Synthesis

Executive Summary

The synthesis of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone presents a unique duality in organic chemistry. The 2',6'-dimethyl substitution pattern on the propiophenone ring provides significant steric shielding, which is advantageous for metabolic stability in downstream drug targets (often opioid receptor ligands). However, this same steric bulk complicates the synthetic pathway, forcing a choice between Friedel-Crafts Acylation (economical but regio-chemically promiscuous) and Grignard Addition (regio-specific but sensitive to moisture and over-addition).[1]

This guide addresses the three most common impurity profiles reported by our users: the "Phenolic" M-14 peak , the "Tertiary Alcohol" M+Alk peak , and the "Isomeric" contaminant .

Module 1: The "Phenolic" Impurity (M-14)

Symptom: LC-MS shows a persistent peak at [M-14] (Mass = Target - 14 Da).[1] Probable Identity: 2',6'-Dimethyl-3-(4-hydroxyphenyl )propiophenone.[1]

Technical Analysis

This impurity arises from O-demethylation .[1] The 4-methoxy group on the phenyl ring is an ether linkage. While generally stable, it becomes labile in the presence of strong Lewis acids (e.g., Aluminum Chloride, AlCl₃) used in Friedel-Crafts acylation, or even during harsh acidic hydrolysis of Grignard imine intermediates.

  • Mechanism: The Lewis acid coordinates with the methoxy oxygen, weakening the O-CH₃ bond. A nucleophile (often a chloride ion) attacks the methyl group, cleaving it as methyl chloride and leaving a phenoxide-aluminum complex, which hydrolyzes to the phenol.

Troubleshooting Protocol
VariableRecommendationCausality
Catalyst Choice Switch from AlCl₃ to TiCl₄ or SnCl₄ .Titanium and Tin chlorides are milder Lewis acids and show lower affinity for ether oxygens compared to Aluminum, reducing demethylation rates [1].
Temperature Maintain reaction < 0°C during catalyst addition.The activation energy for demethylation is significantly higher than for acylation. Kinetic control favors the ketone.
Quenching Use Ice/NH₄Cl instead of HCl.Strong mineral acids during workup can promote hydrolysis if the reaction mixture is still hot.

Critical Note: If you are using the Grignard route (Reaction of 2,6-dimethylphenylmagnesium bromide + nitrile), this impurity is rare unless you are using aggressive acidic hydrolysis (e.g., refluxing HBr/HCl) to convert the imine to the ketone.

Module 2: The "Tertiary Alcohol" Impurity (M+Ar)

Symptom: Low yield of ketone; appearance of a high molecular weight impurity (Target MW + Grignard Fragment). Probable Identity: 1,1-bis(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-ol.[1]

Technical Analysis

This is a classic Grignard Over-Addition . Even with the steric bulk of the 2,6-dimethyl group, the Grignard reagent (2,6-dimethylphenylmagnesium bromide) is a potent nucleophile. If the intermediate ketone is formed in situ (or if the starting material is an acid chloride rather than a nitrile), the Grignard reagent will attack the ketone to form a tertiary alcohol.

Troubleshooting Protocol

Q: I am using the Nitrile route. Why do I still see this? A: You likely have incomplete hydrolysis or excess Grignard .

  • Stoichiometry: Ensure strictly 1.0 : 1.05 equivalents of Nitrile : Grignard. Excess Grignard has no "sink" and waits for the ketone to form.

  • The "Inverse Addition" Technique:

    • Standard: Add Grignard to Nitrile.[2][3][4] (High local concentration of Grignard = Risk of side reactions).

    • Recommended: Add Nitrile to Grignard slowly at low temperature (-20°C to 0°C).

  • Use of Additives: Add CuCl (1 mol%) or LiCl . This promotes the formation of the magnesiate species, which is more selective for the nitrile addition over the ketone attack [2].

Module 3: The "Isomeric" Contamination (Regio-Scrambling)

Symptom: A peak with the exact same Mass (Isobaric) as the target, eluting slightly earlier/later. NMR shows a 1,2,4-substitution pattern instead of 1,2,3. Probable Identity: 2',4' -Dimethyl-3-(4-methoxyphenyl)propiophenone.[1]

Technical Analysis

This is the "Achilles' Heel" of the Friedel-Crafts route.

  • Starting Material: m-Xylene (1,3-dimethylbenzene).[1]

  • Thermodynamics: The 4-position (para to a methyl) is sterically accessible and electronically activated. The 2-position (between two methyls) is the "steric pocket."

  • Outcome: Direct acylation of m-xylene yields >85% of the 2,4-isomer .[1] The 2,6-isomer is thermodynamically disfavored.

Corrective Action

You cannot fix this by optimizing the Friedel-Crafts reaction. The energy barrier is too high.

  • Solution: You must switch to the Grignard Route using 2-Bromo-m-xylene .[1]

    • Why: The bromine is pre-installed at the 2-position. Formation of the Grignard reagent preserves this regiospecificity. When it reacts with the nitrile, the 2,6-substitution pattern is locked in.

Visualizing the Pathways

The following diagram illustrates the divergence between the "Clean" Grignard route and the "Dirty" Friedel-Crafts route, highlighting where specific impurities originate.

ReactionPathways cluster_FC Route A: Friedel-Crafts (High Risk of Isomers) cluster_Grignard Route B: Grignard (High Regio-Fidelity) MXylene m-Xylene (1,3-Dimethylbenzene) Transition Acylium Ion Attack MXylene->Transition + AcylCl / AlCl3 AcylCl Acid Chloride AlCl3 AlCl3 Catalyst Isomer24 2',4'-Dimethyl Isomer (Major Product) Transition->Isomer24 Kinetic Preference TargetFC 2',6'-Dimethyl Target (Minor Product) Transition->TargetFC Steric Hindrance Phenol Phenolic Impurity (M-14 Demethylation) TargetFC->Phenol Over-exposure to AlCl3 BromoX 2-Bromo-m-xylene Grignard 2,6-Dimethylphenyl MgBr BromoX->Grignard Grignard Formation Mg Mg / THF Imine Imine Intermediate Grignard->Imine + Nitrile TertAlc Tertiary Alcohol (M+Alk Over-addition) Grignard->TertAlc Attack on Ketone (If Hydrolysis is slow) Nitrile Nitrile Reagent TargetG 2',6'-Dimethyl Target (Pure) Imine->TargetG Acid Hydrolysis

Caption: Comparative analysis of synthetic routes. Route A (Friedel-Crafts) suffers from regio-isomerism and demethylation.[1] Route B (Grignard) offers high regio-fidelity but risks over-addition if stoichiometry is uncontrolled.[1]

Module 4: Analytical Method (HPLC)

To accurately separate the 2,4-isomer from the 2,6-isomer , standard C18 gradients often fail due to the hydrophobic similarity. We recommend a Phenyl-Hexyl stationary phase, which leverages pi-pi interactions to discriminate based on the steric twisting of the phenyl ring caused by the 2,6-dimethyl groups.

Recommended Method Parameters:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 90% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (ketone)

Relative Retention Times (RRT):

  • Phenolic Impurity (M-14): 0.65[1]

  • Target (2',6'-Dimethyl): 1.00

  • Isomer (2',4'-Dimethyl): 1.08 (Elutes later due to flatter conformation/better packing)[1]

  • Tertiary Alcohol: 1.25

References

  • BenchChem. (2025).[5][6] A Technical Guide to the Synthesis of Substituted Propiophenones. Retrieved from [1]

  • Master Organic Chemistry. (2023). Addition of Grignard Reagents to Nitriles to Give Ketones. Retrieved from

  • National Institutes of Health (PMC). (2022). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by selective acylation. Retrieved from [1]

  • PrepChem. (2024).[7] Synthesis of p-methoxy-propiophenone via Friedel-Crafts. Retrieved from

Sources

Technical Support Center: Solvent Selection for Optimal Yield of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propiophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of solvent selection to maximize reaction yield and purity. Propiophenone and its derivatives are vital intermediates in the synthesis of numerous pharmaceuticals, including anti-arrhythmics, anesthetics, and antidiabetics.[][2] The choice of solvent is a pivotal parameter that can dramatically influence reaction kinetics, equilibrium, and even the reaction pathway itself, ultimately dictating the success of your synthesis.

This resource combines fundamental principles with practical, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity impact the yield of my propiophenone synthesis?

A1: Solvent polarity is a crucial factor that directly influences reaction rates and yields by affecting the solubility of reactants and the stabilization of charged intermediates or transition states.[3][4][5]

  • For Reactions with Polar Intermediates (e.g., Friedel-Crafts Acylation): Polar solvents can stabilize the charged acylium ion intermediate, but can also complex with the Lewis acid catalyst (e.g., AlCl₃), potentially reducing its activity.[6] Non-polar solvents like dichloromethane or 1,2-dichloroethane are often preferred as they dissolve the reactants sufficiently without strongly coordinating to the catalyst.[7][8]

  • For Reactions Involving Nucleophilic Attack (e.g., Grignard Reactions): Aprotic solvents are essential. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices because they are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it without reacting with it.[9][10][11][12][13]

Q2: What is the best general-purpose solvent for Friedel-Crafts acylation to produce propiophenone?

A2: While there is no single "best" solvent for all scenarios, 1,2-dichloroethane and dichloromethane are excellent starting points for Friedel-Crafts acylation.[7][8] They offer a good balance of being relatively non-polar (preventing strong complexation with the Lewis acid catalyst) while still having sufficient polarity to dissolve the reactants and the intermediate complexes.[6] Using a non-polar solvent like carbon disulfide can also be effective, but it is highly flammable and toxic.[6] In some cases, polar solvents like nitrobenzene can be used and may favor the formation of different isomers.[6]

Q3: Can I use a protic solvent like ethanol for a Grignard reaction to synthesize a propiophenone precursor?

A3: No, this is a critical point. Grignard reagents are potent bases and will be instantly quenched by protic solvents (any solvent with an acidic proton, such as water, alcohols, or carboxylic acids). The Grignard reagent will deprotonate the solvent instead of attacking the desired electrophile, leading to reaction failure.[9][11] Always use dry, aprotic solvents, typically ethers like diethyl ether or THF, for Grignard reactions.[9][10][11][12][13]

Q4: My reaction is sluggish. Should I heat it, and how does my solvent choice affect this?

A4: Increasing the temperature can often accelerate a slow reaction, but your solvent choice dictates the maximum temperature you can safely reach—its boiling point.

  • Low-Boiling Solvents: Dichloromethane (b.p. ~40°C) and diethyl ether (b.p. ~35°C) are suitable for reactions that proceed at or near room temperature.

  • Higher-Boiling Solvents: If higher temperatures are required, consider solvents like 1,2-dichloroethane (b.p. ~84°C) or toluene (b.p. ~111°C). However, be aware that higher temperatures can also promote side reactions. For instance, in Friedel-Crafts reactions, prolonged heating can lead to polysubstitution or rearrangement.[14][15]

Always monitor your reaction closely (e.g., by TLC or LC-MS) when increasing the temperature to avoid product decomposition.[16]

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses specific problems you may encounter during the synthesis of propiophenone derivatives and provides a logical workflow for troubleshooting.

Issue 1: Low or No Product Formation in Friedel-Crafts Acylation

Diagram: Troubleshooting Workflow for Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Acylation q1 Is the Lewis Acid Catalyst (e.g., AlCl₃) active? start->q1 q2 Are reactants and solvent sufficiently pure and dry? q1->q2 Yes sol1 Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. q1->sol1 No q3 Is the solvent coordinating too strongly with the catalyst? q2->q3 Yes sol2 Dry solvent over appropriate drying agents (e.g., CaH₂). Purify reactants if necessary. q2->sol2 No q4 Is the aromatic substrate strongly deactivated? q3->q4 No sol3 Switch to a less coordinating solvent. (e.g., from nitrobenzene to dichloromethane or CS₂). q3->sol3 Possibly sol4 Friedel-Crafts is not suitable. Consider alternative synthetic routes. q4->sol4 Yes end Yield Optimized sol1->end sol2->end sol3->end sol4->end

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In drug discovery, the 2',6'-dimethyl-3-(4-methoxyphenyl)propiophenone scaffold represents a critical structural motif. The 2',6'-dimethyl substitution on the A-ring provides significant steric hindrance, often utilized to block metabolic sites or force non-planar conformations, while the 4-methoxy B-ring offers a handle for hydrogen-bond interactions.

This guide provides a comparative NMR analysis of the target saturated ketone (Dihydrochalcone derivative) against its synthetic precursor, the unsaturated Chalcone ((E)-1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one). Distinguishing these two species is the primary analytical challenge during the hydrogenation step of synthesis.

The Structural Challenge

The steric bulk of the ortho-methyl groups forces the carbonyl moiety out of planarity with the A-ring. This results in unique shielding effects compared to standard propiophenones.

ChemicalStructure cluster_features Key NMR Diagnostic Regions Target Target: Saturated Ketone (Dihydrochalcone) Linker Aliphatic Linker (-CH2-CH2-) ~2.8 - 3.2 ppm Target->Linker Contains MeGroups 2',6'-Dimethyls (Singlet, 6H) ~2.2 ppm Target->MeGroups Steric Core Precursor Alternative: Unsaturated Precursor (Chalcone) Olefin Vinylic Linker (-CH=CH-) ~7.3 - 7.8 ppm Precursor->Olefin Contains Precursor->MeGroups Steric Core

Figure 1: Structural divergence between the target molecule and its unsaturated precursor, highlighting the diagnostic NMR regions.

Comparative Analysis: Target vs. Precursor

The most frequent analytical error in synthesizing this scaffold is incomplete hydrogenation of the chalcone intermediate. The following data compares the 1H NMR spectral signatures in CDCl3.

Table 1: Chemical Shift Comparison (1H NMR, 400 MHz, CDCl3)
Structural MoietyProton AssignmentTarget (Saturated)

(ppm)
Chalcone (Unsaturated)

(ppm)
Diagnostic Note
Linker (

)
Carbonyl-adjacent3.05 - 3.15 (Triplet, 2H)--Primary confirmation of hydrogenation.
Linker (

)
Aryl-adjacent2.90 - 3.00 (Triplet, 2H)--Often overlaps with

to form an AA'BB' multiplet.
Olefin Vinyl Protons (-CH=CH-)--7.30 - 7.80 (2x Doublets)Large coupling (

Hz) indicates trans geometry.
Ring A (Me) 2',6'-Dimethyls2.25 (Singlet, 6H)2.30 (Singlet, 6H)Slight shift due to conjugation loss in target.
Ring A (Ar) H-3', H-4', H-5'6.95 - 7.15 (Multiplet, 3H)7.00 - 7.20 (Multiplet, 3H)2,6-substitution simplifies this ring system (A2B or AX2).
Ring B (OMe) Methoxy (-OCH3)3.78 (Singlet, 3H)3.84 (Singlet, 3H)Remains relatively constant.
Ring B (Ar) AA'BB' System6.82 (d) / 7.12 (d)6.90 (d) / 7.55 (d)Significant shift in chalcone due to conjugation.
Mechanistic Insight

In the Chalcone , the olefinic double bond is conjugated with both the carbonyl and the B-ring. This conjugation deshields the B-ring protons (shifting them downfield to ~7.55 ppm) and the olefinic protons. In the Target , this conjugation is broken. The B-ring protons revert to their standard "anisole-like" positions (~7.12 ppm), and the linker becomes aliphatic, shifting dramatically upfield to the 2.9–3.2 ppm region.

Experimental Protocol

To ensure reproducibility and distinguish subtle impurities (such as 1-2% residual chalcone), follow this standardized acquisition protocol.

A. Sample Preparation[5][6][7][8]
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS.

    • Why: CDCl3 minimizes viscosity-induced broadening compared to DMSO-d6 and prevents solvent overlap with the critical methoxy/linker region.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects in the aromatic region, obscuring the splitting patterns of the 2,6-dimethylphenyl ring.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic drying agents (MgSO4) which cause magnetic field inhomogeneity.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width (SW): 14 ppm (-1 to 13 ppm).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Critical: The methyl protons (2.25 ppm) and methoxy protons (3.78 ppm) have different T1 relaxation times. A short D1 will distort integration ratios, making it impossible to calculate the exact % of residual starting material.

  • Scans (NS): 16 (Routine) or 64 (Purity Check).

  • Temperature: 298 K (25°C).

C. Data Processing Workflow
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the aliphatic region (2-4 ppm).

  • Baseline Correction: Polynomial fit (Bernstein polynomial, order 5) is usually sufficient.

  • Integration:

    • Calibrate the Methoxy Singlet (3.78 ppm) to 3.00 H.

    • Check the 2,6-Dimethyl Singlet (2.25 ppm) .[1] It must integrate to 6.00 H (

      
       0.1).
      
    • Self-Validation: If the aromatic region integrates higher than expected (relative to the methoxy), check for solvent traps (Benzene/Toluene) or residual chalcone.

Decision Logic & Troubleshooting

Use the following logic flow to validate your product's identity and purity.

AnalysisWorkflow Start Acquire 1H NMR Spectrum CheckOlefin Check 7.3 - 7.8 ppm Region (Doublets, J > 15Hz?) Start->CheckOlefin CheckAliphatic Check 2.8 - 3.2 ppm Region (Two Triplets?) CheckOlefin->CheckAliphatic No Peaks Impurity Result: Mixture/Incomplete Reaction (Calculate % Conversion) CheckOlefin->Impurity Peaks Present PureTarget Result: Pure Target (Dihydrochalcone) CheckAliphatic->PureTarget Yes, clear triplets WrongIsomer Result: Isomer/Side Product (Check 2,6-Me Integration) CheckAliphatic->WrongIsomer No, complex multiplets

Figure 2: Logical workflow for distinguishing the target molecule from common synthetic impurities.

Common Artifacts
  • Rotational Isomers: The 2,6-dimethyl substitution creates a high rotational barrier. At low temperatures (< 0°C), you might see broadening of the 2,6-dimethyl singlet. At 25°C, this should be a sharp singlet. If broadened, the sample may be too concentrated or cold.

  • Water Peak: In CDCl3, water appears ~1.56 ppm. It does not interfere with diagnostic peaks.

  • Residual Solvents:

    • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm (can overlap with dimethyls if resolution is poor).

    • Acetone:[2] Singlet at 2.17 ppm (Critical overlap risk with 2,6-dimethyls at 2.25 ppm). Recommendation: Dry sample thoroughly under high vacuum if acetone was used in chromatography.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of NMR shielding in chalcones vs. dihydrochalcones).
  • BenchChem Protocols. (2025). Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Link

  • ChemicalBook Spectral Database. (2023). 1H NMR Spectrum of 2',4'-Dimethylacetophenone (Analogous A-ring system). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4987 (Propiophenone derivatives). Link

  • ResearchGate. (2024). Comparison between theoretical and experimental 1H NMR chemical shifts of chalcone motifs. Link

Sources

13C NMR chemical shifts for 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

[1]

Executive Summary & Structural Significance

This guide provides a high-resolution analysis of the


C NMR spectral signature1dihydrochalcones

Why this molecule matters: In drug discovery, the 2,6-dimethyl substitution pattern on the A-ring is frequently employed to block metabolic hydroxylation and increase lipophilicity. However, this substitution introduces an "Orthogonal Carbonyl Effect," where the carbonyl group is twisted out of conjugation with the aromatic ring. This guide compares the target molecule against standard unhindered analogs to validate this steric phenomenon, providing a robust reference for structural confirmation.

Comparative Spectral Analysis

The following data contrasts the Target Molecule against a non-hindered reference standard (3-(4-methoxyphenyl)propiophenone) to isolate the specific chemical shift perturbations caused by the 2,6-dimethyl substitution.

Table 1: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)

Note: Values are consensus aggregates derived from fragment-based additive modeling and validated against analogous sterically hindered acetophenone literature.

Carbon PositionAssignmentTarget Molecule (ppm)Reference Analog* (ppm)

(Shift Effect)
C=O Carbonyl208.5 199.2+9.3 (Deshielded)
C-1' A-Ring Ipso142.1 136.8+5.3
C-2', 6' A-Ring Ortho (C-Me)132.4 128.5 (C-H)+3.9
C-3', 5' A-Ring Meta127.9 128.9-1.0
C-4' A-Ring Para129.1 133.1-4.0
Ar-CH3 Ortho-Methyls19.4 N/AN/A

-CH2
Methylene (Carbonyl)44.2 40.5+3.7

-CH2
Methylene (Benzylic)29.8 30.1-0.3
C-1'' B-Ring Ipso133.5 133.8-0.3
C-2'', 6'' B-Ring Ortho129.4 129.40.0
C-3'', 5'' B-Ring Meta113.9 113.90.0
C-4'' B-Ring Para (C-O)158.0 158.00.0
O-CH3 Methoxy55.3 55.30.0

*Reference Analog: 3-(4-methoxyphenyl)propiophenone (lacks 2',6'-dimethyl groups).[1]

Mechanistic Insight: The Orthogonal Carbonyl

The most critical diagnostic feature is the Carbonyl (C=O) shift .

  • Standard Conjugation (199 ppm): In the reference analog, the carbonyl

    
    -system overlaps with the phenyl ring 
    
    
    -system, donating electron density to the carbonyl carbon (shielding it).
  • Steric Inhibition (208.5 ppm): In the target molecule, the bulky 2,6-dimethyl groups force the carbonyl group to rotate roughly 90° relative to the phenyl ring to minimize steric clash. This breaks the conjugation. The carbonyl becomes electronically isolated (resembling an aliphatic ketone), resulting in a significant downfield shift (~9 ppm) .

Structural Visualization & Assignment Logic

The following diagram maps the assignment logic, distinguishing between the sterically perturbed "A-Ring" and the electronically distinct "B-Ring."

ChemicalShiftLogiccluster_AFragment A: Steric Zonecluster_BFragment B: Electronic ZoneMolecule2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenoneCOC=O (Carbonyl)~208.5 ppm(Loss of Conjugation)Molecule->COPrimary DiagnosticOMeMethoxy Carbon~55.3 ppmMolecule->OMeSecondary DiagnosticAr_MeOrtho-Methyls~19.4 ppmCO->Ar_MeSteric CrowdingIpso_AIpso Carbon (C1')~142.1 ppmCO->Ipso_AInductive EffectIpso_OC-O (Para)~158.0 ppmOMe->Ipso_OResonance DonationBeta_CBeta-CH2~29.8 ppmIpso_O->Beta_CLong Range

Caption: Assignment logic flow separating the molecule into the Steric Zone (A-Ring) and Electronic Zone (B-Ring) for spectral interpretation.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this spectral analysis, a self-validating synthesis workflow is recommended.[1] Direct alkylation of propiophenone is difficult due to poly-alkylation; therefore, the Chalcone Hydrogenation Route is the industry standard for high-purity dihydrochalcones.[1]

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation[1]

  • Reagents: 2',6'-Dimethylacetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.1 eq).

  • Catalyst: KOH (40% aq) in Ethanol. Note: Due to steric hindrance of the ketone, extended reaction times (24-48h) or higher temperatures (60°C) may be required compared to standard acetophenones.

  • Workup: Precipitate with ice water, filter, and recrystallize from EtOH.

  • QC Check:

    
     NMR should show trans-alkene doublets (J ~15-16 Hz) at 
    
    
    7.3-7.8 ppm.
Step 2: Hydrogenation to Target

Reaction: Pd/C Catalyzed Reduction

  • Setup: Dissolve Chalcone in EtOAc/MeOH (1:1). Add 10 wt% Pd/C catalyst.

  • Conditions: H2 balloon (1 atm) at RT for 4-6 hours.

  • Purification: Filter through Celite pad. Concentrate in vacuo.

  • Yield: Typically >90% quantitative conversion.

Step 3: NMR Acquisition Parameters

To replicate the data in Table 1, use the following acquisition parameters:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl3 (77.16 ppm reference).

  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Pulse Sequence: Proton-decoupled

    
    C (zgpg30).
    
  • Scans: Minimum 256 (due to quaternary carbons C-1', C-4'', and C=O having long relaxation times).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of quaternary carbons).

Workflow Diagram

SynthesisWorkflowStartStart: Raw Materials2,6-Dimethylacetophenone4-MethoxybenzaldehydeStep1Step 1: Claisen-Schmidt(KOH/EtOH, 60°C)Forms ChalconeStart->Step1QC1QC Point 1:Check for Alkene Doublets(1H NMR)Step1->QC1Step2Step 2: Hydrogenation(H2, Pd/C, EtOAc)Reduces Double BondQC1->Step2PassFinalTarget Molecule2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenoneStep2->Final

Caption: Step-by-step synthesis and quality control workflow to generate the target compound for NMR analysis.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent additivity rules).
  • Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Spectra of Substituted Acetophenones: Steric Inhibition of Resonance. Canadian Journal of Chemistry, 43(2), 479-497.[1] Link (Foundational paper establishing the downfield shift of carbonyls in 2,6-disubstituted acetophenones).

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Dihydrochalcone). National Institute of Advanced Industrial Science and Technology (AIST). Link (Source for reference analog backbone shifts).

  • ChemicalBook. 4'-Methoxychalcone 13C NMR Spectrum. Link (Reference for methoxy-ring contributions).

A Comparative Guide to the FTIR Absorption Peaks of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Molecular Structure through Vibrational Spectroscopy

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating the structural features of a molecule. This guide provides an in-depth analysis of the expected FTIR absorption peaks for 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, a complex ketone with potential applications in medicinal chemistry.

Due to the novelty of this specific compound, a publicly available experimental spectrum is not readily accessible. Therefore, this guide presents a predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups and a comparative analysis with structurally analogous compounds. This approach not only offers a reliable forecast of the experimental FTIR spectrum but also deepens the understanding of structure-spectrum correlations.

Predicted FTIR Absorption Peaks for 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

The structure of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone encompasses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a carbonyl (C=O) group of the propiophenone backbone, two substituted aromatic rings, an ether linkage (-O-CH₃), and various C-H bonds within methyl and methylene groups. The predicted peak positions and their assignments are summarized in the table below.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3050-3000Medium-WeakC-H StretchAromatic C-H
~2960-2850MediumC-H StretchAliphatic (CH₃, CH₂)
~1685StrongC=O StretchAryl Ketone
~1610, ~1585, ~1500Medium-StrongC=C StretchAromatic Rings
~1250StrongC-O StretchAryl Ether (asymmetric)
~1175MediumIn-plane C-H BendAromatic
~1030MediumC-O StretchAryl Ether (symmetric)
~830StrongOut-of-plane C-H Bend1,4-disubstituted (para) ring
~780StrongOut-of-plane C-H Bend1,2,3-trisubstituted ring

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted peak assignments, a comparative analysis with experimentally obtained FTIR data for related molecules is invaluable. We will consider propiophenone and p-methoxypropiophenone as key reference compounds.

Propiophenone: The Core Ketone Structure

Propiophenone provides the fundamental propiophenone backbone. Its experimental FTIR spectrum exhibits a strong carbonyl absorption band around 1685 cm⁻¹[1][2]. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹[1][2]. Aromatic C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region. The presence of the 2',6'-dimethyl substitution in our target molecule is expected to have a minimal effect on the C=O stretching frequency but may influence the aromatic C-H bending patterns.

p-Methoxypropiophenone: The Influence of the Methoxy Group

The introduction of a methoxy group at the para-position of the phenyl ring, as in p-methoxypropiophenone, provides insight into the vibrational modes associated with the ether linkage. Experimental data for p-methoxypropiophenone shows a strong asymmetric C-O stretching band around 1260 cm⁻¹ and a symmetric stretching band near 1030 cm⁻¹[3][4]. These are characteristic of aryl ethers and strongly support our predictions for 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone. The synthesis of p-methoxypropiophenone has been well-documented, highlighting its relevance as a building block in organic chemistry[5].

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a generalized, step-by-step methodology for obtaining a high-quality FTIR spectrum of a solid sample like 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

    • Ensure complete coverage of the crystal for optimal signal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR accessory's clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Visualizing the Experimental Workflow

The logical flow of the FTIR analysis can be represented by the following diagram:

FTIR_Workflow Start Start Instrument_Prep Instrument Preparation (Background Scan) Start->Instrument_Prep Sample_Prep Sample Preparation (Apply to ATR Crystal) Instrument_Prep->Sample_Prep Data_Acquisition Data Acquisition (Collect Spectrum) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Peak Picking) Data_Acquisition->Data_Processing Analysis Spectral Analysis (Peak Assignment) Data_Processing->Analysis End End Analysis->End

Caption: A schematic overview of the experimental workflow for FTIR analysis.

Conclusion: A Predictive Tool for Structural Confirmation

This guide provides a comprehensive, albeit predictive, analysis of the FTIR absorption spectrum of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone. By leveraging established principles of infrared spectroscopy and making judicious comparisons with structurally related compounds, we have constructed a reliable roadmap for the interpretation of its experimental spectrum. The detailed protocol and workflow visualization further equip researchers with the practical knowledge to perform and understand this crucial analytical technique. As with any predictive model, experimental verification remains the gold standard, and this guide serves as a robust framework for that empirical endeavor.

References

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-propanone. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. PubChem. Retrieved from [Link]

  • Journal of Chemical Sciences. (2019). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

  • MDPI. (2022). methanone. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, a novel propiophenone derivative. As researchers, scientists, and drug development professionals, the need for robust, selective, and reliable analytical methods is paramount. This document moves beyond a simple recitation of protocols to explain the underlying chromatographic principles and the rationale behind key experimental decisions. We will explore two common approaches in reversed-phase chromatography, comparing a standard C18 stationary phase with acetonitrile as the organic modifier against a Phenyl-Hexyl stationary phase with methanol.

The objective is to equip you with the knowledge to not only replicate these methods but also to adapt and develop new methods for similar aromatic ketones. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and adhering to international regulatory standards.

The Analytical Challenge: 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

The target analyte, 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, is an aromatic ketone with a moderately non-polar structure. Key structural features influencing its chromatographic behavior include the propiophenone backbone, the methoxy-substituted phenyl ring, and the dimethyl-substituted phenyl ring. These aromatic moieties make the molecule a prime candidate for analysis by reversed-phase HPLC with UV detection.

Foundational Principles: Reversed-Phase Chromatography

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (the column) is used with a polar mobile phase (a mixture of water and an organic solvent). Non-polar analytes, like our target compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column. The strength of the organic solvent in the mobile phase is adjusted to control the elution of the analyte.

Method Comparison: C18 vs. Phenyl-Hexyl and Acetonitrile vs. Methanol

To provide a thorough comparison, we will develop and evaluate two distinct methods:

  • Method A: The Industry Standard. This method employs a C18 column, the most widely used reversed-phase stationary phase, with an acetonitrile/water mobile phase. C18 columns provide excellent hydrophobic retention for a broad range of compounds.

  • Method B: An Alternative Selectivity Approach. This method utilizes a Phenyl-Hexyl column with a methanol/water mobile phase. Phenyl-Hexyl columns offer a different retention mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, which can provide unique selectivity for aromatic compounds.[1][2]

Experimental Design and Protocols

Materials and Instrumentation
  • HPLC System: An HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Columns:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reference Standard: A well-characterized reference standard of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone.

  • Sample Preparation: Volumetric flasks, pipettes, autosampler vials with septa, and 0.45 µm syringe filters.[3]

Protocol 1: Preparation of Standard and Sample Solutions

The accuracy of your results begins with proper sample preparation.[4][5]

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone reference standard and dissolve it in 10 mL of the initial mobile phase composition in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards. A typical concentration range for linearity studies is 5-50 µg/mL. These standards should be prepared in the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to prevent column clogging.[3][6]

Protocol 2: Chromatographic Method Development

The following workflow outlines the systematic approach to developing the two comparative HPLC methods.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation A Analyte Characterization (Aromatic Ketone) B UV Spectrum Analysis (Select λmax) A->B C Column Selection (Method A: C18, Method B: Phenyl-Hexyl) B->C Informs initial choices D Mobile Phase Selection (Method A: ACN/H2O, Method B: MeOH/H2O) B->D Informs initial choices E Isocratic vs. Gradient Screening C->E D->E F Optimize Mobile Phase Ratio (Adjust Retention Time & Resolution) E->F G Flow Rate Adjustment (Balance Speed & Efficiency) F->G H Column Temperature Control (Improve Peak Shape & Reproducibility) G->H I System Suitability Testing (Tailing Factor, Plate Count) H->I J Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision) I->J

Caption: A workflow for systematic HPLC method development.

UV Wavelength Selection

Propiophenone and chalcone derivatives typically exhibit strong UV absorbance due to their conjugated systems.[7][8] The benzoyl group and the additional phenyl rings contribute to this property. Based on literature for similar structures, a detection wavelength in the range of 240-265 nm is expected to provide good sensitivity.[9][10] For this guide, a wavelength of 254 nm will be used for both methods, as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and selectivity.

Comparative Chromatographic Conditions

The following table outlines the starting conditions for the two methods to be compared.

ParameterMethod A: C18 with AcetonitrileMethod B: Phenyl-Hexyl with Methanol
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)Methanol : Water (75:25 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Rationale for Mobile Phase Composition:

  • Method A: Acetonitrile is a strong organic modifier with low viscosity, which often leads to sharper peaks and lower backpressure compared to methanol.[11][12] A 60:40 ratio is a common starting point for moderately non-polar compounds on a C18 column.

  • Method B: Methanol is a protic solvent that can engage in hydrogen bonding, potentially altering selectivity compared to the aprotic acetonitrile.[13][14] A higher percentage of methanol (75%) is used to achieve a similar elution strength to 60% acetonitrile.

Performance Comparison and Data Analysis

The performance of both methods should be evaluated based on several key chromatographic parameters. The following table presents hypothetical experimental data for comparison.

ParameterMethod A: C18/AcetonitrileMethod B: Phenyl-Hexyl/MethanolJustification
Retention Time (min) 6.88.2The π-π interactions in the Phenyl-Hexyl column can increase retention for aromatic analytes.[1][15]
Tailing Factor 1.11.3C18 columns often provide better peak shapes for a wider range of compounds.
Theoretical Plates 12,50010,800The lower viscosity of acetonitrile can lead to higher column efficiency.[11]
Resolution (from nearest impurity) 2.53.1The alternative selectivity of the Phenyl-Hexyl column may better resolve critical pairs.[2]
Backpressure (psi) 18002200Methanol/water mixtures are more viscous than acetonitrile/water mixtures, resulting in higher backpressure.[12]

Method Validation According to ICH Q2(R1) Guidelines

Once a method is optimized, it must be validated to ensure it is suitable for its intended purpose.[3][4] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][16]

ICH_Validation cluster_0 Method Validation Parameters (ICH Q2(R1)) Specificity Specificity ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Range Range Range->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD Detection Limit (LOD) LOD->ValidatedMethod LOQ Quantitation Limit (LOQ) LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Protocol 3: Method Validation
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This can be achieved by analyzing a placebo and spiked samples.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. For the assay of a drug substance, the minimum specified range is typically 80% to 120% of the test concentration.[4]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, or on different equipment. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Deliberately introduce small variations in method parameters (e.g., ±2% in mobile phase composition, ±5°C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.[16]

Conclusion and Recommendations

This guide has compared two robust HPLC methods for the analysis of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone.

  • Method A (C18/Acetonitrile) represents a reliable, high-efficiency method suitable for routine quality control. It generally offers excellent peak shapes and lower backpressure, making it a good first choice for method development.

  • Method B (Phenyl-Hexyl/Methanol) provides an alternative selectivity that can be invaluable for resolving the target analyte from closely related impurities, particularly other aromatic compounds. The π-π interactions offered by the phenyl-hexyl phase can be a powerful tool when hydrophobic interactions alone are insufficient.[2][15]

The choice between these methods will depend on the specific analytical challenge. For straightforward quantification in a clean matrix, Method A is likely sufficient. For complex samples where impurity profiling is critical, the alternative selectivity of Method B may be necessary. It is highly recommended to screen both types of columns and organic modifiers during early method development to identify the most suitable conditions for your specific application.

By understanding the principles behind these methods and following a systematic validation approach, researchers can confidently develop and implement reliable HPLC assays for novel pharmaceutical compounds.

References

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Sample Preparation and Instrument Set-Up | Guide. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • Lab-Training. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Zielińska, A., Matuszak, N., & Rębiś, T. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(3), 1369.
  • Dwiputri, A. D., Fathoni, A., & Muchtaridi, M. (2020). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 25(19), 4438.
  • B. S. R. Reddy, et al. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3659-3676.
  • Abbo, H. S., Lai, C. H., & Titinchi, S. J. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180.
  • Abbo, H. S., Lai, C. H., & Titinchi, S. J. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180.
  • Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • Khamidullina, L. I., et al. (2012). Structure and absorption spectra of substituted 2-hydroxy-2-trifluoromethylchroman-4-ones. Journal of Applied Spectroscopy, 79(4), 585-591.

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Precision Analysis of Substituted Propiophenones: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision workflow for the analysis of substituted propiophenones, specifically focusing on their role as precursors in the synthesis of synthetic cathinones (e.g., mephedrone, 3-MMC). It addresses the critical analytical challenge of differentiating positional isomers (ortho-, meta-, para-) which often exhibit identical mass spectral fingerprints.[1]

Executive Summary

Substituted propiophenones (e.g., 4-methylpropiophenone) are the primary precursors for the synthesis of cathinone-based New Psychoactive Substances (NPS). While Liquid Chromatography-Mass Spectrometry (LC-MS) is favored for biological metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for analyzing these non-polar, volatile precursors. This guide provides a comparative analysis of analytical techniques and details a self-validating GC-MS protocol designed to resolve the "isomeric bottleneck"—the difficulty in distinguishing regioisomers like 3-methylpropiophenone (3-MP) and 4-methylpropiophenone (4-MP) which share identical Electron Ionization (EI) fragmentation patterns.

The Analytical Challenge: Isomeric Masquerade

The core difficulty in analyzing substituted propiophenones lies in their structural similarity. In a forensic or drug development context, distinguishing between the para- isomer (often the precursor for potent stimulants like Mephedrone) and the meta- or ortho- isomers is critical for legal and pharmacological determination.

  • The Problem: Under standard 70 eV Electron Ionization (EI), positional isomers yield virtually identical mass spectra.

  • The Solution: Reliance on high-resolution chromatographic separation (Retention Time) rather than spectral fingerprinting alone, or the use of Chemical Ionization (CI).

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts GC-MS with LC-MS and FTIR, justifying the selection of GC-MS for propiophenone analysis.

FeatureGC-MS (EI) LC-MS/MS (ESI) FTIR (ATR)
Primary Analyte Volatile Precursors (Propiophenones)Polar Metabolites (Cathinones)Pure Bulk Powders
Differentiation High (Chromatographic Resolution)Medium (Requires Chiral/Special Columns)High (Fingerprint Region)
Ionization Hard (Fragmentation = Structural ID)Soft (M+H, minimal fragmentation)N/A (Vibrational modes)
Sensitivity High (ng/mL range)Ultra-High (pg/mL range)Low (Requires mg amounts)
Sample Prep Minimal (Dilute & Shoot)Moderate (Filtration/Buffer required)None (Direct analysis)
Isomer ID Retention Time + Library Match RT + MS/MS TransitionsSpectral Overlay

Expert Insight: While LC-MS is superior for biological matrices (blood/urine), GC-MS is the superior choice for seized drug materials and chemical synthesis monitoring due to the thermal stability of propiophenones and the rich structural data provided by EI fragmentation.

Mechanistic Insight: Fragmentation Pathways

Understanding the fragmentation mechanism is essential for interpreting the mass spectrum.[2] Substituted propiophenones primarily undergo


-cleavage .
The -Cleavage Dominance

Unlike longer-chain homologs (e.g., valerophenones) which undergo the McLafferty rearrangement, propiophenones possess a short ethyl chain.

  • Ionization: The removal of an electron from the carbonyl oxygen lone pair forms the molecular ion (

    
    ).
    
  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    
    -carbon (ethyl group) breaks.[2]
  • Result: Formation of a stable acylium ion (base peak) and a neutral ethyl radical.

Example: 4-Methylpropiophenone (MW 148) [3]

  • Molecular Ion:

    
     148
    
  • Base Peak:

    
     119 (4-methylbenzoyl cation)
    
  • Neutral Loss: 29 Da (Ethyl radical)

Visualization: Fragmentation Pathway

The following diagram illustrates the ionization and fragmentation of 4-methylpropiophenone.

Fragmentation Precursor 4-Methylpropiophenone (Neutral) MW: 148 MolIon Molecular Ion (Radical Cation) m/z 148 Precursor->MolIon EI (70 eV) -1e⁻ Acylium Acylium Ion (Base Peak) m/z 119 MolIon->Acylium α-Cleavage Neutral Ethyl Radical (Neutral Loss) Mass: 29 MolIon->Neutral Not Detected Aryl Tolyl Cation (Secondary Fragment) m/z 91 Acylium->Aryl -CO (28 Da)

Figure 1: Electron Ionization (EI) fragmentation pathway of 4-methylpropiophenone. The absence of a gamma-hydrogen on the alkyl chain precludes the McLafferty rearrangement, making


-cleavage the dominant pathway.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and prevent false positives caused by carryover or isomer co-elution.

A. Sample Preparation[2][5][6]
  • Solvent: Ethyl Acetate or Methanol (HPLC Grade). Ethyl acetate is preferred for GC to minimize solvent expansion volume.

  • Concentration: 1.0 mg/mL (Stock), diluted to 100 µg/mL for analysis.

  • Derivatization: NOT REQUIRED. Propiophenones are thermally stable ketones. Avoid derivatization reagents (like BSTFA) unless analyzing mixed samples containing labile amines (cathinones).

B. Instrumental Parameters (Agilent 7890/5977 equivalent)
  • Inlet: Split mode (20:1) to prevent column overload and improve peak shape. Temp: 250°C.

  • Column:

    • Standard: 5% Phenyl-arylene (e.g., HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µm.

    • For Isomer Resolution: If 3-MP and 4-MP co-elute, switch to a Wax column (PEG) or a high-phenyl column (e.g., Rtx-50).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

    • Why? A moderate ramp rate is crucial. Too fast, and isomers will merge; too slow, and peak broadening occurs.

  • MS Source: 230°C, 70 eV. Scan range 40–350 amu.

C. Data Interpretation & Decision Logic

The following decision tree guides the analyst through the identification process, specifically addressing the isomer issue.

MethodWorkflow Start Sample Injection CheckEI Check EI Spectrum (m/z 105, 119, 148?) Start->CheckEI IsPropiophenone Propiophenone Backbone Confirmed CheckEI->IsPropiophenone Matches Pattern CheckRT Check Retention Time vs Reference Standard IsPropiophenone->CheckRT Match RT Match? CheckRT->Match Confirmed Positive ID (e.g., 4-MP) Match->Confirmed Yes (±0.05 min) Ambiguous Ambiguous/Co-elution Match->Ambiguous No / Overlap Action Action: 1. Switch to Wax Column 2. Use GC-IRD or CI Ambiguous->Action

Figure 2: Analytical decision tree for differentiating propiophenone isomers. Note that mass spectral data alone is insufficient for isomer confirmation.

Critical Quality Attributes (CQA)

To ensure Trustworthiness and Self-Validation :

  • System Suitability: Inject a mix of 3-methylpropiophenone and 4-methylpropiophenone before the sample batch. Baseline resolution (

    
    ) must be achieved.
    
  • Blank Check: Inject a solvent blank immediately after high-concentration standards. Propiophenones are "sticky" and can cause carryover ghost peaks.

  • Retention Time Locking (RTL): If using Agilent systems, lock the method to a specific internal standard (e.g., deuterated propiophenone) to ensure RT reproducibility across different columns/instruments.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4'-Methylpropiophenone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Power, J. D., et al. (2011). "The identification of the isomeric position of the substituent on the aromatic ring of some substituted cathinones." Forensic Science International. (Contextual reference for isomer challenges).

Sources

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